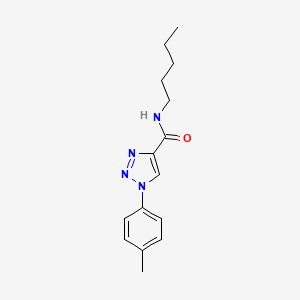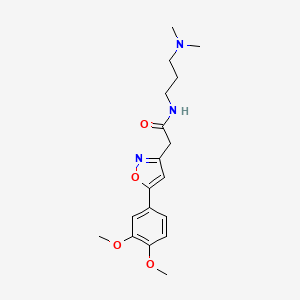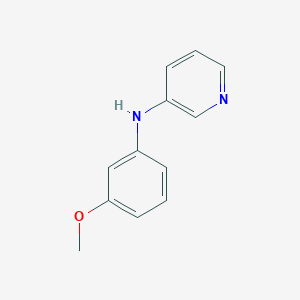![molecular formula C18H12N2O2S B2421677 N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 312604-90-3](/img/structure/B2421677.png)
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The condensation of naphthalen-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N - (naphthalen-2-yl)furan-2-carboxamide which was treated with excess P 2 S 5 in anhydrous toluene to obtain the corresponding thioamide . The oxidation of the latter with potassium hexacyanoferrate (III) in alkaline medium afforded 2- (furan-2-yl)naphtho [2,1- d ] [1,3]thiazole .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Electrophilic substitution reactions of 2- (furan-2-yl)naphtho [2,1- d ] [1,3]thiazole (nitration, bromination, formylation, and acylation) involved exclusively the 5-position of the furan ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Synthesis and Reactivity
- N-(1-Naphthyl)furan-2-carboxamide, a key component in synthesizing N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, is synthesized by coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in toluene to obtain the corresponding thioamide. This thioamide is then oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which undergoes various electrophilic substitution reactions (Aleksandrov et al., 2017).
Structural and Mechanistic Insights
- The molecular and electronic structures of a thiazole-based heterocyclic amide, closely related to this compound, were investigated using single-crystal X-ray diffraction and density functional theory (DFT) modelling. This study provides valuable insights into the physical and chemical properties of such compounds (Cakmak et al., 2022).
Biological Activity
- β-Naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones, structurally related to this compound, have been synthesized and evaluated for anticonvulsant activity using MES and chemoshock seizure tests, suggesting potential for neurological applications (Arshad et al., 2019).
Antimicrobial and Antifungal Potential
- Similar compounds have shown significant antimicrobial and antifungal activities, highlighting the potential of this compound in medical and pharmacological research (Pm et al., 2018).
Antioxidant and Anticancer Properties
- Derivatives bearing structural similarities have exhibited notable antioxidant and anticancer activities, which may be relevant for research into the potential therapeutic applications of this compound (Tumosienė et al., 2020).
Photochemical Applications
- Studies on compounds with naphthofuran and naphthothiazole moieties, similar to the structure of this compound, have shown photochromic properties, suggesting potential applications in photochemical research (Aiken et al., 2014).
Propriétés
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-17(16-6-3-9-22-16)20-18-19-15(11-23-18)14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQDVCVPWIZQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(benzo[d]thiazole-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2421594.png)
![methyl 4-(4-(dimethylamino)phenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2421595.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2421597.png)
![2-[2-(2-Methylimidazol-1-yl)ethyl]triazole](/img/structure/B2421599.png)


![5-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2421603.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2421610.png)
![methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2421611.png)

![2-{2-[(4-bromophenyl)methyl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2421615.png)
